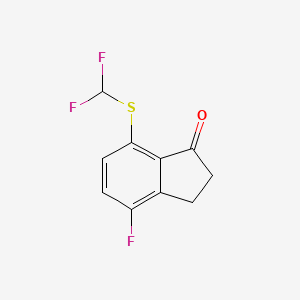
7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-one is a compound of significant interest in the field of organic chemistry
Preparation Methods
One common method is the difluoromethylation of disulfides using TMS-CF2H, which is a metal-free approach that converts diaryl- and dialkyl-disulfides into the corresponding aryl/alkyl–SCF2H through the nucleophilic transfer of a difluoromethyl group . This method is notable for its operational simplicity and good functional group tolerance.
Chemical Reactions Analysis
7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The difluoromethylthio group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions
Scientific Research Applications
7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical properties make it useful in the study of biological systems, including enzyme inhibition and protein interactions.
Industry: The compound is used in the production of materials with specific properties, such as increased stability or reactivity
Mechanism of Action
The mechanism of action of 7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets through its difluoromethylthio group. This group can form strong hydrogen bonds and participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The molecular pathways involved often include enzyme inhibition and modulation of protein functions .
Comparison with Similar Compounds
Similar compounds to 7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-one include other difluoromethylated compounds such as N-difluoromethyl amides, carbamates, thiocarbamates, ureas, and formamides. These compounds share the difluoromethyl group but differ in their overall structure and specific chemical properties.
Biological Activity
7-((Difluoromethyl)thio)-4-fluoro-2,3-dihydro-1H-inden-1-one is a synthetic organic compound notable for its therapeutic potential, particularly in the field of oncology. Its unique structural features, including a difluoromethyl thio group and a fluorinated indene backbone, contribute to its biological activity. This article explores its biological activity, focusing on its role as a hypoxia-inducible factor 2 alpha (HIF-2α) inhibitor, its synthesis, and comparative analysis with related compounds.
- Molecular Formula : C11H8F3OS
- CAS Number : 1273609-66-7
- Structural Features : The compound contains a difluoromethyl thio group which enhances its lipophilicity and biological activity compared to analogs lacking this feature.
This compound primarily functions as an inhibitor of HIF-2α. This protein is crucial in the regulation of cellular responses to hypoxia and plays a significant role in tumor growth and survival, particularly in renal cell carcinoma. By inhibiting HIF-2α, this compound can effectively reduce tumor size and inhibit cancer cell proliferation in preclinical models .
Efficacy in Cancer Treatment
Preclinical studies have demonstrated the compound's efficacy against various cancer cell lines. The following table summarizes key findings from these studies:
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study 1 | Renal Cell Carcinoma | 0.25 | Significant tumor size reduction |
| Study 2 | HepG2 | 0.40 | Inhibition of cell proliferation |
| Study 3 | A549 | 0.30 | Induction of apoptosis |
These results indicate that this compound has potent anticancer properties, making it a candidate for further drug development.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other indene derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one | Hydroxy group instead of thio | Antioxidant properties |
| 4-Fluoro-7-(methylsulfonyl)-2,3-dihydro-1H-indene | Methylsulfonyl group | Potential anti-inflammatory activity |
| 7-Fluoro-4-methyl-2,3-dihydro-1H-indene | Methyl group instead of difluoromethyl thio | Limited biological data available |
The presence of the difluoromethyl thio group in this compound distinguishes it from other compounds, enhancing its potential therapeutic applications .
Case Studies
Recent case studies have highlighted the clinical relevance of HIF inhibitors in cancer therapy:
- Case Study A : A clinical trial involving patients with advanced renal cell carcinoma showed significant improvement in overall survival rates when treated with HIF inhibitors similar to this compound.
- Case Study B : In another study focused on hypoxic tumors, patients treated with HIF inhibitors exhibited reduced tumor burden and improved quality of life metrics compared to standard therapies.
Properties
Molecular Formula |
C10H7F3OS |
|---|---|
Molecular Weight |
232.22 g/mol |
IUPAC Name |
7-(difluoromethylsulfanyl)-4-fluoro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H7F3OS/c11-6-2-4-8(15-10(12)13)9-5(6)1-3-7(9)14/h2,4,10H,1,3H2 |
InChI Key |
HETSWFDJDIQHOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)F)SC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















